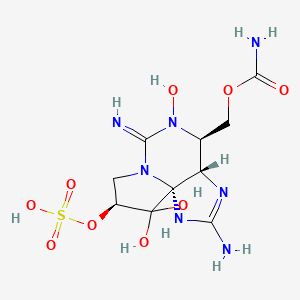![molecular formula C22H22N6O B560023 (R)-3-(4-苯氧基苯基)-1-(哌啶-3-基)-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 1022150-12-4](/img/structure/B560023.png)
(R)-3-(4-苯氧基苯基)-1-(哌啶-3-基)-1H-吡唑并[3,4-d]嘧啶-4-胺
描述
IBT6A 是一种化合物,被称为伊布替尼的杂质,伊布替尼是一种布鲁顿酪氨酸激酶抑制剂。伊布替尼广泛用于治疗各种 B 细胞恶性肿瘤。 IBT6A 本身因其在伊布替尼二聚体和加合物合成中的作用而引起了人们的兴趣 .
科学研究应用
IBT6A 有多种科学研究应用,包括:
化学: 用作合成复杂有机分子的前体。
生物学: 研究其与生物大分子的相互作用及其作为生化探针的潜力。
医学: 研究其在伊布替尼和相关化合物的合成中的作用,这些化合物用于癌症治疗。
工业: 用于开发新材料和化学工艺
作用机制
IBT6A 的作用机制涉及其与布鲁顿酪氨酸激酶的相互作用。它不可逆地与激酶结合,抑制其活性,从而影响参与 B 细胞增殖和存活的信号通路。 这种抑制导致恶性 B 细胞增殖减少和细胞凋亡增加 .
准备方法
合成路线和反应条件
IBT6A 的合成涉及多个步骤,通常从制备前体分子开始。具体的合成路线可能有所不同,但通常包括以下步骤:
核心结构的形成: 这涉及在受控条件下使特定的芳香族化合物反应,形成 IBT6A 的核心结构。
官能团修饰: 使用诸如磷酸二氢钾和三氟乙酸之类的试剂引入或修饰各种官能团.
纯化: 使用重结晶或色谱等技术纯化最终产物,以达到所需的纯度水平。
工业生产方法
在工业环境中,IBT6A 的生产是使用大型反应器和自动化系统进行放大的,以确保一致性和效率。该过程包括:
分批处理: 以分批方式处理大量反应物,并仔细监测反应条件。
连续流系统: 一些制造商使用连续流系统以维持稳定的生产速度并提高产量。
质量控制: 实施严格的质量控制措施,以确保最终产品的纯度和一致性.
化学反应分析
反应类型
IBT6A 会发生几种类型的化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用高锰酸钾等氧化剂。
还原: 该化合物可以使用硼氢化钠等还原剂进行还原,导致形成还原衍生物。
常用的试剂和条件
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化锂铝。
溶剂: 二甲亚砜 (DMSO)、乙腈。
催化剂: 钯碳、氧化铂。
形成的主要产物
相似化合物的比较
类似化合物
伊布替尼: 母体化合物,是一种选择性的不可逆的布鲁顿酪氨酸激酶抑制剂。
替拉布替尼: 另一种具有类似应用的布鲁顿酪氨酸激酶抑制剂。
Syk 抑制剂 II 二盐酸盐: 一种对酪氨酸激酶具有类似抑制作用的化合物.
IBT6A 的独特性
IBT6A 的独特性在于其作为伊布替尼二聚体和加合物合成中的杂质和前体的特定作用。 其化学结构和反应性使其在研究和工业应用中都成为一种有价值的化合物 .
属性
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQYTDPBDNDGI-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022150-12-4 | |
| Record name | Ibrutinib N-desacryloyl impurity | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IBRUTINIB N-DESACRYLOYL IMPURITY | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6GN4MC2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What is the significance of (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the synthesis of Ibrutinib?
A1: (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a crucial intermediate in the synthesis of Ibrutinib []. The paper describes a specific synthetic route where this compound is reacted with acrylic anhydride through an amidation reaction to yield Ibrutinib after recrystallization []. This highlights the compound's importance as a direct precursor in the final steps of Ibrutinib production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)









![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)



